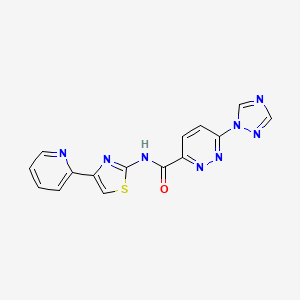

N-(4-(pyridin-2-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

CAS No.: 1448046-20-5

Cat. No.: VC6931590

Molecular Formula: C15H10N8OS

Molecular Weight: 350.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448046-20-5 |

|---|---|

| Molecular Formula | C15H10N8OS |

| Molecular Weight | 350.36 |

| IUPAC Name | N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |

| Standard InChI | InChI=1S/C15H10N8OS/c24-14(11-4-5-13(22-21-11)23-9-16-8-18-23)20-15-19-12(7-25-15)10-3-1-2-6-17-10/h1-9H,(H,19,20,24) |

| Standard InChI Key | UPYNTLLDQWTINF-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=NN=C(C=C3)N4C=NC=N4 |

Introduction

Chemical Structure and Rational Design

The compound’s structure integrates three distinct heterocyclic systems:

-

Pyridazine Core: A six-membered aromatic ring with two adjacent nitrogen atoms, known for its electron-deficient character and ability to engage in hydrogen bonding and π-π interactions .

-

1,2,4-Triazole Substituent: A five-membered ring with three nitrogen atoms, often employed to enhance metabolic stability and solubility while modulating target affinity .

-

Thiazole-Pyridin-2-yl Moiety: A thiazole ring (five-membered, with nitrogen and sulfur) linked to a pyridine ring, a configuration frequently associated with antiparasitic and kinase-inhibitory activity .

The strategic placement of these groups suggests a focus on optimizing target engagement (via hydrogen bonding and hydrophobic interactions) and pharmacokinetic properties. For instance, the pyridazine core’s electron deficiency may facilitate interactions with enzymatic active sites, while the triazole and thiazole groups could improve metabolic stability compared to simpler aromatic systems .

Synthetic Strategies and Optimization

Convergent Synthesis Approaches

While no explicit synthesis for this compound is documented in the provided sources, analogous pathways for related heterocycles suggest a convergent strategy. For example, di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine derivatives are synthesized via cyclocondensation of amidines with isothiocyanates . Adapting this approach:

-

Pyridazine Intermediate: The pyridazine-3-carboxamide backbone could be constructed through cyclization of a diaminomaleonitrile precursor with a carbonyl source, followed by functionalization at the 6-position with 1,2,4-triazole.

-

Thiazole-Pyridin-2-yl Fragment: A Hantzsch thiazole synthesis might assemble the 4-(pyridin-2-yl)thiazol-2-amine moiety via reaction of pyridin-2-ylacetonitrile with bromine and thiourea.

-

Final Coupling: Amide bond formation between the pyridazine carboxy group and the thiazole-2-amine would yield the target compound, potentially using carbodiimide coupling agents .

Structural Modifications and SAR Insights

Structure-activity relationship (SAR) studies from analogous compounds highlight critical substituent effects:

-

Pyridin-2-yl Position: Substitution at the 4-position of the thiazole (as in this compound) is associated with improved in vitro potency against filarial parasites compared to 5-substituted analogs .

-

Triazole Role: 1,2,4-Triazole moieties enhance metabolic stability by resisting oxidative degradation, as observed in microsomal stability assays (e.g., ≥70% remaining at 60 min in rat liver S9 fractions) .

-

Pyridazine vs. Thiadiazole Cores: Replacing a thiadiazole core with pyridazine (as here) may alter solubility and logD7.4. For instance, 1,2,4-thiadiazole analogs exhibit logD7.4 < 4, while pyridazine derivatives could show higher polarity .

Pharmacological Properties and Mechanism of Action

Antiparasitic Activity

Although direct data for this compound is unavailable, structurally related di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines demonstrate potent activity against Onchocerca gutturosa (EC50 < 100 nM) and Litomosoides sigmodontis (50% adult worm burden reduction in vivo) . The thiazole-pyridin-2-yl group likely contributes to this activity by targeting parasite-specific enzymes or ion channels. For example, compound TDZ-1 (a thiadiazole analog) reduces adult worm motility by inhibiting mitochondrial complex II .

Pharmacokinetic Profile

Key pharmacokinetic parameters for analogous compounds provide a benchmark:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume